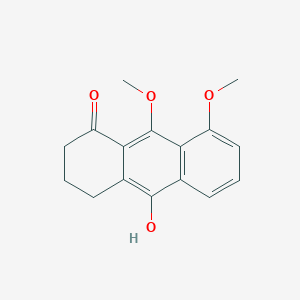
10-Hydroxy-8,9-dimethoxy-3,4-dihydroanthracen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxy-8,9-dimethoxy-3,4-dihydroanthracen-1(2H)-one is an organic compound belonging to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons known for their applications in dyes, organic semiconductors, and photoconductors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-8,9-dimethoxy-3,4-dihydroanthracen-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: Anthracene or a substituted anthracene derivative.
Functional Group Introduction: Hydroxylation and methoxylation reactions to introduce the hydroxy and methoxy groups.
Reduction: Partial reduction to form the dihydroanthracene structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Further reduction could lead to fully saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinones or other oxidized forms.
Reduction Products: Fully saturated anthracene derivatives.
Substitution Products: Various substituted anthracenes depending on the reagents used.
Scientific Research Applications
10-Hydroxy-8,9-dimethoxy-3,4-dihydroanthracen-1(2H)-one may find applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving polycyclic aromatic hydrocarbons.
Medicine: Investigating its pharmacological properties or as a precursor to bioactive compounds.
Industry: Use in the production of dyes, pigments, or organic electronic materials.
Mechanism of Action
The mechanism of action would depend on its specific application. For instance:
In Biological Systems: It may interact with enzymes or receptors, influencing biochemical pathways.
In Industrial Applications: It may act as a precursor or intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Anthracene: The parent compound, used in dyes and organic semiconductors.
9,10-Dimethoxyanthracene: A similar compound with methoxy groups at different positions.
1-Hydroxyanthracene: A hydroxylated derivative of anthracene.
Uniqueness
10-Hydroxy-8,9-dimethoxy-3,4-dihydroanthracen-1(2H)-one is unique due to its specific functional groups and partial reduction, which may confer distinct chemical and physical properties compared to other anthracene derivatives.
For precise and detailed information, consulting scientific literature and specialized databases is recommended.
Properties
CAS No. |
104846-37-9 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
10-hydroxy-8,9-dimethoxy-3,4-dihydro-2H-anthracen-1-one |
InChI |
InChI=1S/C16H16O4/c1-19-12-8-4-6-10-14(12)16(20-2)13-9(15(10)18)5-3-7-11(13)17/h4,6,8,18H,3,5,7H2,1-2H3 |
InChI Key |
CFMFWOUTYGXVJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=C3C(=C2O)CCCC3=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



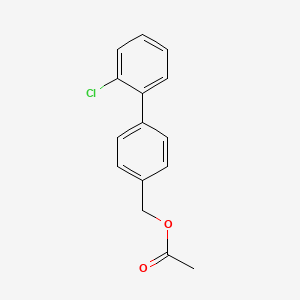
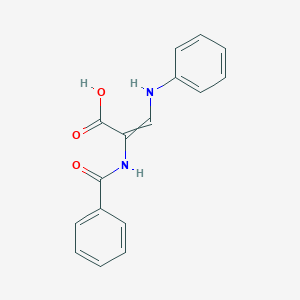
![3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14332626.png)
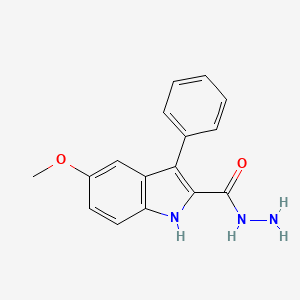
![12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14332631.png)
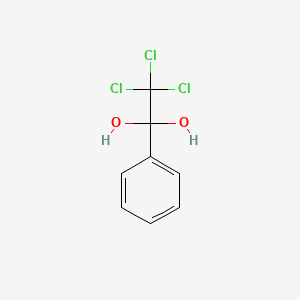
![2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14332637.png)
![N-[2-(Thiophen-3-yl)ethyl]urea](/img/structure/B14332639.png)
![1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]-](/img/structure/B14332640.png)
![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]tetradecan-1-aminium chloride](/img/structure/B14332649.png)
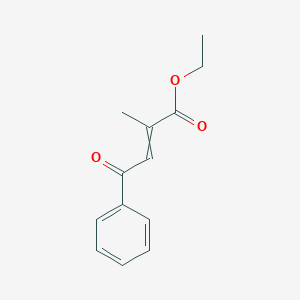
![4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14332656.png)
![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B14332662.png)
